

# Pentaerythritol Triacrylate: A Technical Health and Safety Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pentaerythritol triacrylate

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An in-depth examination of the health and safety considerations for **pentaerythritol triacrylate** (PETA), prepared for researchers, scientists, and drug development professionals.

**Pentaerythritol triacrylate** (PETA) is a multifunctional acrylate ester widely used in various industrial applications, including radiation-cured coatings, inks, and adhesives.[1] Due to its reactive nature, a thorough understanding of its potential health and safety hazards is crucial for personnel handling this chemical. This guide provides a comprehensive overview of the toxicological profile of PETA, recommended safety precautions, and emergency procedures.

## Hazard Identification and Classification

**Pentaerythritol triacrylate** is classified as a hazardous substance with the following primary concerns:

- Skin Irritation: Causes skin irritation.[2]
- Serious Eye Irritation: Causes serious eye irritation.[2]
- Skin Sensitization: May cause an allergic skin reaction.[2]

## Toxicological Profile

The toxicological effects of **pentaerythritol triacrylate** have been evaluated in various studies, primarily focusing on dermal exposure, which is the most common route of occupational contact.

## Acute Toxicity

The acute toxicity of PETA is considered moderate. The following table summarizes the available quantitative data.

Route of Exposure	Species	LD50 Value	Reference
Oral	Rat	1830 mg/kg	[3]
Dermal	Rabbit	4668 mg/kg	[3]

## Repeated Dose Toxicity

Repeated dermal application of PETA has been shown to cause local toxicity at the site of application. The following tables summarize the findings from 2-week, 3-month, and 6-month dermal toxicity studies in rodents.

### 2-Week Dermal Toxicity Study

Species	Dose Levels (mg/kg/day)	Observed Effects	Reference
F344/N Rats	12.5, 25, 50, 100, 200	Irritation at the site of application in all dosed groups except 12.5 mg/kg females. Significantly lower mean body weights in males at $\geq 50$ mg/kg and in females at 200 mg/kg.	[4]
B6C3F1 Mice	12.5, 25, 50, 100, 200	Irritation at the site of application in all dosed groups. Significantly greater final mean body weight and body weight gain in 25 mg/kg and 50 mg/kg males. Significantly lower thymus weights in males at $\geq 50$ mg/kg and in 200 mg/kg females.	[4]

### 3-Month Dermal Toxicity Study

Species	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL and Higher	Reference
F344/N Rats	0.75, 1.5, 3, 6, 12	< 0.75	0.75	Epidermal hyperplasia, hyperkeratosis, inflammation, and sebaceous gland hyperplasia at $\geq 1.5$ mg/kg. Irritation at 12 mg/kg. Significantly lower thymus weights in males at $\geq 3$ mg/kg.	<a href="#">[2]</a> <a href="#">[4]</a>
B6C3F1 Mice	0.75, 1.5, 3, 6, 12	0.75 (males)	1.5 (males)	Epidermal hyperplasia, inflammation, and sebaceous gland hyperplasia at $\geq 1.5$ mg/kg in males and females. Irritation at 6 and 12 mg/kg in males.	<a href="#">[2]</a> <a href="#">[5]</a>

< 0.75 (females)	0.75 (females)
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#### 6-Month Dermal Carcinogenicity Study (Tg.AC Hemizygous Mice)

Dose Levels (mg/kg/day)	Observed Effects	Reference
0.75, 1.5, 3, 6, 12	Significantly increased incidences of squamous cell papillomas at the site of application at $\geq 3$ mg/kg. Squamous cell carcinomas observed at 3 and 12 mg/kg in males and at 12 mg/kg in females. Nonneoplastic lesions included hyperkeratosis, chronic active inflammation, and epidermal hyperplasia. Myelodysplasia observed in males at 12 mg/kg.	[2][6]

## Skin and Eye Irritation

PETA is a confirmed skin and eye irritant. Dermal application in rabbits caused moderate to severe irritation.[3]

## Skin Sensitization

**Pentaerythritol triacrylate** is a potent skin sensitizer.[7] It has been shown to induce contact and allergic dermatitis in workers.[8] Studies in guinea pigs and mice have confirmed its sensitizing potential.[2]

## Genotoxicity

The genotoxicity of PETA has been evaluated in a battery of tests with mixed results.

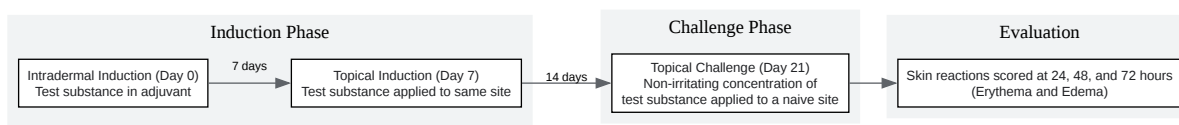
Assay	Test System	Results	Reference
Ames Test	S. typhimurium	Negative	[2]
In vitro Micronucleus Test	Mouse Lymphoma Cells	Ambiguous	[3]
In vivo Micronucleus Test	B6C3F1 Mice (dermal)	Negative	[2]
In vivo Micronucleus Test	Tg.AC Hemizygous Mice (dermal)	Positive (females), Equivocal (males)	[2]

## Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of study results. The following sections outline the protocols for skin sensitization and dermal carcinogenicity studies.

### Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The Guinea Pig Maximization Test is a method to assess the potential of a substance to cause skin sensitization.

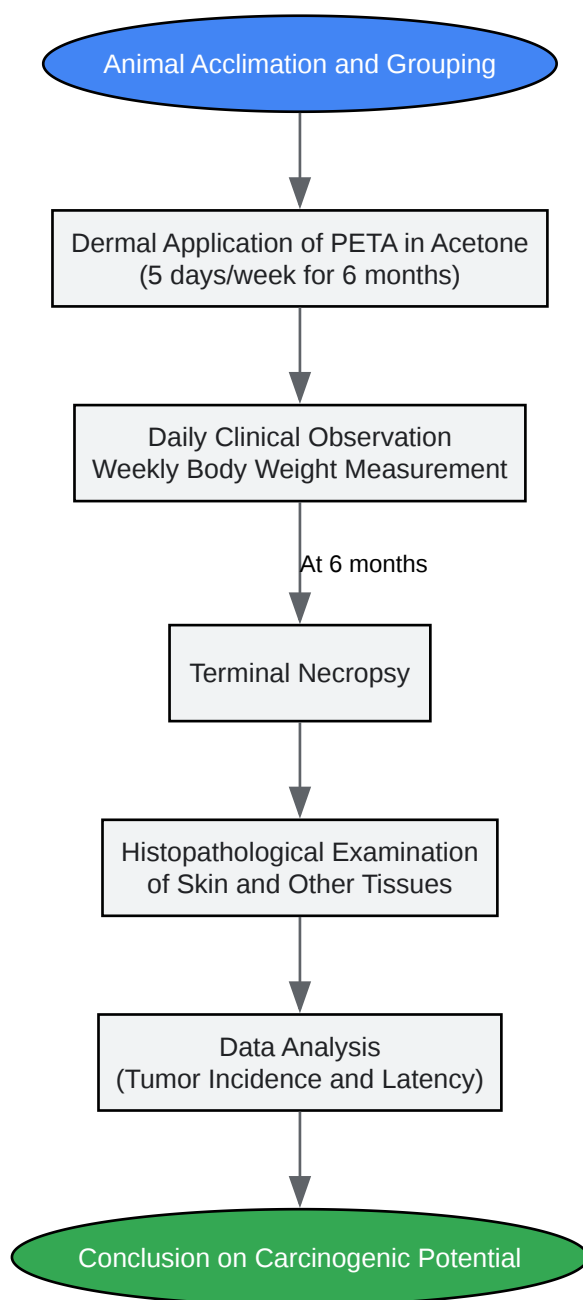


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#### Guinea Pig Maximization Test Workflow

### Dermal Carcinogenicity Study Workflow

This workflow outlines the key stages of a long-term dermal carcinogenicity study in mice.



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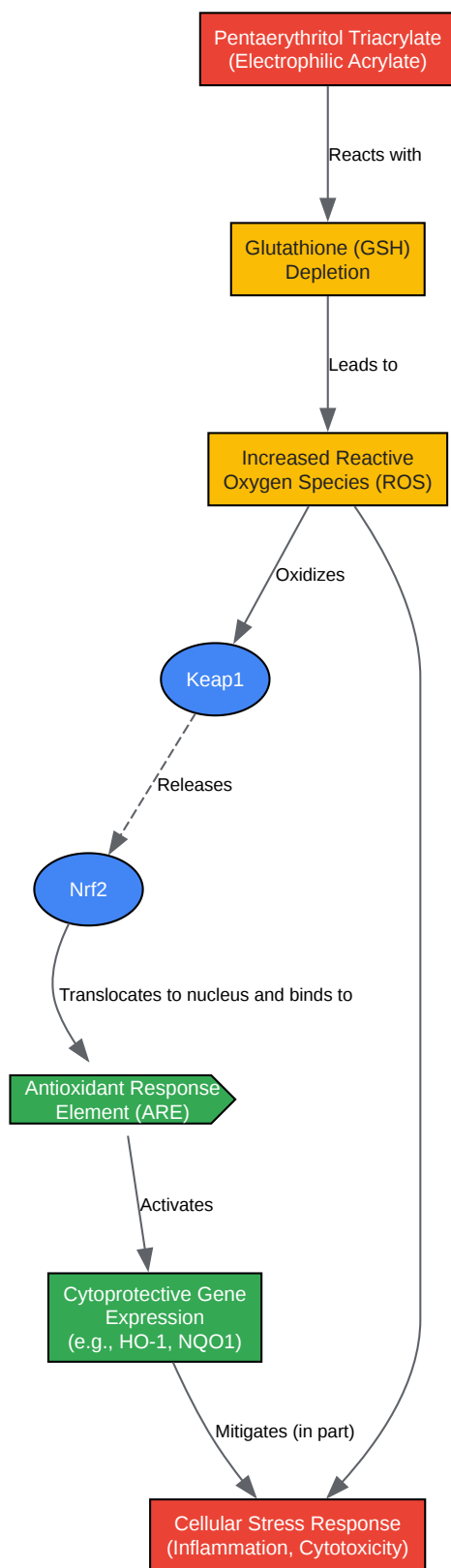
#### Dermal Carcinogenicity Study Workflow

## Proposed Signaling Pathway for Acrylate-Induced Toxicity

While specific signaling pathways for **pentaerythritol triacrylate** have not been fully elucidated, the toxicity of acrylates, in general, is believed to be mediated through the induction

of oxidative stress. Electrophilic acrylates can deplete cellular antioxidants, such as glutathione (GSH), leading to an increase in reactive oxygen species (ROS). This oxidative stress can activate the Nrf2-ARE signaling pathway, a key cellular defense mechanism.





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### Proposed Acrylate Toxicity Pathway

# Occupational Exposure and Safety

## Recommendations

### Exposure Limits

The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) for **pentaerythritol triacrylate**.<sup>[4]</sup>

Organization	Limit	Value
AIHA	WEEL (8-hour TWA)	1 mg/m <sup>3</sup>

### Handling and Storage

- Handling: Handle in a well-ventilated area.<sup>[3]</sup> Avoid contact with skin, eyes, and clothing.<sup>[3]</sup> Wash thoroughly after handling.<sup>[3]</sup>
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.<sup>[8]</sup> PETA may polymerize when exposed to heat, direct light, or free radicals.<sup>[7]</sup>

### Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.<sup>[3]</sup>
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.<sup>[3]</sup>
- Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below the exposure limit, a NIOSH-approved respirator should be worn.<sup>[3]</sup>

### Emergency Procedures

#### First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.<sup>[3]</sup>

- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

## Fire-Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
- Specific Hazards: PETA is combustible and may explode when heated to its boiling point.[9] Thermal decomposition can produce toxic fumes of carbon monoxide and carbon dioxide.[7]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

## Accidental Release Measures

- Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.[9]
- Environmental Precautions: Prevent entry into drains and waterways.[9]
- Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9]

## Conclusion

**Pentaerythritol triacrylate** is a valuable industrial chemical, but its handling requires strict adherence to safety protocols due to its potential to cause skin and eye irritation, and skin sensitization. Researchers and other professionals working with PETA must be fully aware of these hazards and implement appropriate engineering controls, personal protective equipment, and emergency procedures to minimize the risk of exposure. Further research into the specific molecular mechanisms of PETA-induced toxicity will contribute to the development of even more targeted safety measures.

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